Deacetylanisomycin

Description

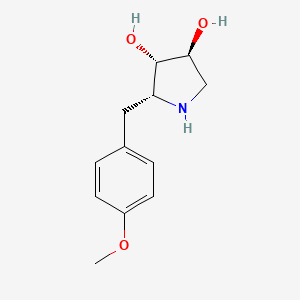

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S)-2-[(4-methoxyphenyl)methyl]pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10/h2-5,10-15H,6-7H2,1H3/t10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWAPBCLJQSOJX-WOPDTQHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C(C(CN2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H](CN2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182238 | |

| Record name | Deacetylanisomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27958-06-1 | |

| Record name | Deacetylanisomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027958061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetylanisomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACETYLANISOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97W54EY1WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deacetylanisomycin's Attenuated Grip: A Technical Guide to its Mechanism of Action in Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deacetylanisomycin (DAM), a natural precursor to the potent protein synthesis inhibitor anisomycin (ANM), offers a compelling case study in structure-activity relationships at the ribosomal level. While both molecules share the same core pyrrolidine structure, the absence of a C3 acetyl group in DAM dramatically curtails its biological activity. This technical guide provides an in-depth analysis of the inferred mechanism of action of this compound, primarily through a comparative lens with its well-characterized acetylated counterpart, anisomycin. The critical role of the acetyl moiety in high-affinity binding to the peptidyl transferase center (PTC) of the ribosome is highlighted. Although quantitative data for DAM is scarce in publicly available literature, this guide synthesizes the known effects of anisomycin and outlines the detailed experimental protocols required to fully elucidate the inhibitory profile of this compound.

Introduction: The Anisomycin Family and the Significance of the Acetyl Group

Anisomycin, an antibiotic isolated from Streptomyces species, is a powerful tool in molecular biology for its ability to potently inhibit protein synthesis in eukaryotes.[1] Its mechanism involves binding to the 60S ribosomal subunit and interfering with the peptidyl transferase reaction. This compound is a direct biosynthetic precursor to anisomycin, differing only by the absence of an acetyl group at the C3 position of the pyrrolidine ring.[2] This seemingly minor structural modification has profound consequences for the molecule's inhibitory capacity. It has been noted that deacetylation at the 3' position significantly diminishes the translational inhibitory activity.[3] Furthermore, this compound is markedly less effective than anisomycin in activating stress-activated protein kinases (SAPKs) like JNK and p38.[3] This underscores the C3 acetyl group as a key determinant for both ribosomal inhibition and downstream cellular signaling.

The Ribosomal Binding Site and Mechanism of Inhibition

Anisomycin functions by competitively inhibiting the peptidyl transferase reaction, a critical step in the elongation phase of protein synthesis.[4] It binds to the A-site of the peptidyl transferase center on the large ribosomal subunit. The binding of anisomycin is thought to mimic the 3' end of an aminoacyl-tRNA, thereby blocking the accommodation of the incoming amino acid and preventing peptide bond formation.

Given its structural similarity, this compound is presumed to target the same binding pocket within the ribosome. However, the absence of the acetyl group likely results in a significantly lower binding affinity. This reduced affinity is the primary reason for its attenuated inhibitory effect on protein synthesis. The acetyl group on anisomycin is crucial for establishing key interactions within the ribosomal binding pocket, and its absence in DAM leads to a less stable drug-ribosome complex.

Visualizing the Proposed Interaction

The following diagram illustrates the general mechanism of peptidyl transferase inhibition by A-site inhibitors and the inferred difference in binding affinity between anisomycin and this compound.

Caption: Competitive inhibition at the ribosomal A-site.

Quantitative Data: A Comparative Perspective

A thorough review of existing literature reveals a lack of specific quantitative data for this compound's inhibitory activity on protein synthesis. To provide context, the following table summarizes typical inhibitory concentrations for anisomycin and other common protein synthesis inhibitors. It is hypothesized that the IC50 for DAM would be significantly higher than that of anisomycin.

| Compound | Target/Mechanism | Typical IC50 Range | Cell Type/System |

| Anisomycin | Eukaryotic 60S ribosome, peptidyl transferase inhibitor | 0.1 - 10 µg/mL | Various mammalian cell lines |

| This compound | Inferred: Eukaryotic 60S ribosome, weak peptidyl transferase inhibitor | Data not available | - |

| Cycloheximide | Eukaryotic 60S ribosome, inhibits translocation | 200 - 500 ng/mL | Various mammalian cell lines |

| Puromycin | Eukaryotic & Prokaryotic ribosomes, causes premature chain termination | 1 - 10 µg/mL | Various cell-free and cell-based systems |

Note: IC50 values are highly dependent on the specific cell line, experimental conditions, and assay used.

Downstream Signaling: Attenuated Stress Kinase Activation

Anisomycin is a potent activator of the JNK and p38 MAP kinase pathways, a phenomenon known as the ribotoxic stress response. This activation is thought to be a consequence of ribosome stalling. This compound compares very poorly with anisomycin in its ability to activate these stress kinases, which is consistent with its weaker impact on translation.

Signaling Pathway Diagram

The following diagram illustrates the proposed differential effect of anisomycin and this compound on the stress-activated protein kinase pathway.

Caption: Differential activation of stress signaling pathways.

Detailed Experimental Protocols for Characterization

To fully characterize the mechanism of action of this compound, a series of in vitro and cell-based assays are required. The following are detailed protocols for key experiments.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of a compound on the synthesis of a reporter protein in a cell-free system.

Objective: To determine the IC50 of this compound for protein synthesis inhibition.

Materials:

-

Rabbit Reticulocyte Lysate (RRL) system

-

Luciferase mRNA template

-

This compound and Anisomycin (as a positive control)

-

Amino acid mixture (containing [35S]-methionine or a non-radioactive alternative)

-

Luciferase assay reagent

-

Luminometer or scintillation counter

Protocol:

-

Prepare a master mix of RRL, amino acid mixture, and RNase inhibitor.

-

Aliquot the master mix into a 96-well plate.

-

Add varying concentrations of this compound (e.g., from 0.1 µM to 1 mM) and anisomycin (e.g., from 1 nM to 100 µM) to the wells. Include a no-drug control.

-

Initiate the translation reaction by adding the luciferase mRNA template.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Stop the reaction and measure the amount of newly synthesized luciferase.

-

For radioactive detection, spot the reaction mixture onto filter paper, perform a trichloroacetic acid (TCA) precipitation to remove unincorporated amino acids, and measure the radioactivity using a scintillation counter.

-

For non-radioactive detection, add the luciferase assay reagent and measure the luminescence using a luminometer.

-

-

Plot the percentage of inhibition against the drug concentration and calculate the IC50 value.

Ribosome Binding Assay

This assay determines the affinity of a compound for the ribosome.

Objective: To measure the binding affinity (Kd) of this compound to the 60S ribosomal subunit.

Materials:

-

Purified 60S ribosomal subunits

-

Radiolabeled this compound (if available) or a competitive binding setup with radiolabeled anisomycin

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Nitrocellulose filters

-

Filter washing buffer

-

Scintillation counter

Protocol (Competitive Binding):

-

Incubate a constant concentration of radiolabeled anisomycin with purified 60S ribosomal subunits in the binding buffer.

-

Add increasing concentrations of unlabeled this compound to the reaction mixtures.

-

Allow the binding to reach equilibrium (e.g., 30 minutes at 37°C).

-

Filter the reaction mixtures through nitrocellulose filters. The ribosomes and bound ligands will be retained on the filter, while unbound ligands will pass through.

-

Wash the filters with cold washing buffer to remove non-specifically bound ligands.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The amount of bound radiolabeled anisomycin will decrease as the concentration of this compound increases. This data can be used to calculate the Ki for this compound, which reflects its binding affinity.

Toeprinting Assay

This primer extension inhibition assay can map the precise location of a stalled ribosome on an mRNA template.

Objective: To determine if this compound causes ribosome stalling at the peptidyl transferase center.

Materials:

-

In vitro transcribed mRNA template with a known sequence

-

Fluorescently or radioactively labeled DNA primer complementary to a region downstream of the start codon

-

Rabbit Reticulocyte Lysate (RRL)

-

Reverse transcriptase

-

dNTPs

-

This compound and Anisomycin

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

Protocol:

-

Anneal the labeled primer to the mRNA template.

-

Set up in vitro translation reactions using RRL, the primed mRNA, and either no drug, anisomycin, or this compound.

-

Incubate to allow the formation of initiation complexes and ribosome stalling.

-

Add reverse transcriptase and dNTPs to initiate primer extension.

-

The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will dissociate, creating a "toeprint".

-

Terminate the reactions and purify the cDNA products.

-

Run the cDNA products on a denaturing PAGE gel alongside a sequencing ladder of the same mRNA template.

-

The position of the toeprint band will indicate the precise location of the ribosome stall site. For an A-site inhibitor like anisomycin, the stall site is expected at the peptidyl transferase center. A similar, albeit likely weaker, toeprint would be expected for this compound.

Workflow Diagram for DAM Characterization

Caption: Experimental workflow for characterizing DAM.

Conclusion

This compound serves as an excellent negative control and a structural analog for studying the mechanism of anisomycin. Its significantly reduced activity highlights the critical contribution of the C3 acetyl group to high-affinity binding within the peptidyl transferase center of the eukaryotic ribosome. While direct quantitative data for DAM remains elusive in the current body of literature, the experimental protocols outlined in this guide provide a clear roadmap for its comprehensive characterization. Such studies would not only quantify the precise difference in inhibitory potential between DAM and anisomycin but also offer finer details into the molecular interactions that govern the activity of this class of protein synthesis inhibitors. For drug development professionals, the case of this compound underscores the importance of seemingly minor functional groups in determining the potency and efficacy of a therapeutic agent.

References

- 1. Systematic Exploration of Functional Group Relevance for Anti-Leishmanial Activity of Anisomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative binding of antibiotics to ribosomes from a yeast mutant altered on the peptidyl-transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mutations Outside the Anisomycin Binding Site Can Make Ribosomes Drug-Resistant - PMC [pmc.ncbi.nlm.nih.gov]

Deacetylanisomycin: A Technical Guide to its Discovery, Streptomyces Source, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylanisomycin, a dihydroxypyrrolidine natural product, is a key member of the anisomycin family of antibiotics. Primarily sourced from various species of the genus Streptomyces, this compound has garnered interest for its biological activities, including its role as a plant growth regulator. This technical guide provides a comprehensive overview of the discovery of this compound, its microbial sources, detailed experimental protocols for its isolation and characterization, and an exploration of its biosynthetic pathway. Quantitative data is presented in structured tables for clarity, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams.

Introduction

This compound is the structural core of a family of dihydroxypyrrolidine compounds produced by several species of Streptomyces.[1] It is closely related to the well-known protein synthesis inhibitor, anisomycin, and is in fact a precursor in its biosynthesis. While anisomycin has been extensively studied for its potent biological activities, this compound itself is recognized as a potent growth regulator in plants.[1] The pyrrolidine ring system is a common scaffold in many biologically active natural products, and understanding the discovery and biosynthesis of this compound provides valuable insights for natural product discovery and synthetic biology.

Discovery and Sourcing from Streptomyces

Anisomycin, and by extension its precursor this compound, was first reported in 1954 from cultures of Streptomyces griseolus and Streptomyces roseochromogenes.[2] While the primary focus of early research was on anisomycin, this compound was identified as a related metabolite. Streptomyces griseolus is a well-documented producer of this compound.[3] The genus Streptomyces is a prolific source of a vast array of secondary metabolites, including a significant number of clinically important antibiotics.[4] The isolation of this compound from these soil-dwelling bacteria highlights the continued potential of Streptomyces for the discovery of novel bioactive compounds.

Table 1: Documented Streptomyces Sources of this compound and Related Compounds

| Streptomyces Species | Compound(s) | Reference |

| Streptomyces griseolus | Anisomycin, this compound | |

| Streptomyces roseochromogenes | Anisomycin | |

| Streptomyces hygrospinosus var. beijingensis | Anisomycin, this compound |

Experimental Protocols

Fermentation for this compound Production

Detailed fermentation protocols are crucial for maximizing the yield of this compound. The following is a generalized protocol based on common practices for Streptomyces fermentation.

3.1.1. Culture Media and Conditions

-

Seed Culture Medium (per liter):

-

Yeast Extract: 4 g

-

Malt Extract: 10 g

-

Dextrose: 4 g

-

pH: 7.2 (adjusted with NaOH or HCl before autoclaving)

-

-

Production Medium (per liter):

-

Soluble Starch: 20 g

-

Soybean Meal: 10 g

-

Yeast Extract: 2 g

-

CaCO₃: 2 g

-

Trace Salt Solution: 1 mL (containing FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O)

-

pH: 7.0 (adjusted before autoclaving)

-

3.1.2. Fermentation Procedure

-

Inoculate a loopful of a mature Streptomyces griseolus culture into a 250 mL flask containing 50 mL of seed culture medium.

-

Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Transfer the seed culture (5% v/v) to a 2 L flask containing 1 L of production medium.

-

Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 5-7 days.

-

Monitor the production of this compound periodically using analytical techniques such as HPLC.

Extraction and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

-

Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

-

Extraction:

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Extract the mycelial cake with methanol or acetone to recover any intracellular product.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography using a gradient of chloroform and methanol (e.g., 100:0 to 90:10).

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

Perform further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water.

-

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its identification and further research.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₃ | |

| Molecular Weight | 223.27 g/mol | |

| Melting Point | 176-179 °C | |

| Optical Rotation [α]D²⁵ | -20.0° (c=1, methanol) | |

| Appearance | Solid |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not yet fully available in compiled format. |

| ¹³C NMR | Data not yet fully available in compiled format. |

| Mass Spectrometry (ESI-MS/MS) | Parent Ion [M+H]⁺: m/z 224Fragment Ions: m/z 206.1, 188.1, 159.0, 121.1 |

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to that of anisomycin. A biosynthetic gene cluster (BGC) responsible for anisomycin production has been identified in Streptomyces hygrospinosus var. beijingensis, providing significant insights into the formation of the this compound core. The pathway involves a unique set of enzymes that assemble the characteristic benzylpyrrolidine scaffold.

The proposed biosynthetic pathway begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions, including those catalyzed by a transketolase, aminotransferase, and a bifunctional dehydrogenase, lead to the formation of the this compound core.

The biosynthesis is notable for the involvement of a cryptic glycosylation step, which is thought to be crucial for the correct processing by downstream enzymes. The final step in the formation of anisomycin from this compound is an acetylation reaction.

Conclusion

This compound stands as an important natural product from Streptomyces, both as a bioactive molecule in its own right and as a key intermediate in the biosynthesis of anisomycin. This guide has provided a detailed overview of its discovery, microbial sources, and the experimental procedures for its production and characterization. The elucidation of its biosynthetic pathway opens up avenues for metabolic engineering and the generation of novel analogs with potentially enhanced or new biological activities. Further research to fully characterize its spectroscopic properties and to explore its full pharmacological potential is warranted.

References

Deacetylanisomycin's Role in Plant Growth Regulation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylanisomycin, a derivative of the protein synthesis inhibitor anisomycin, has been identified as a potent plant growth regulator[1][2]. Produced by several species of Streptomyces, this dihydroxypyrrolidine compound represents a compelling area of study for the development of novel agrochemicals[3][4]. Despite its recognized potency, the underlying pharmacological mechanisms of this compound in plants are not well-documented in publicly available literature, presenting a significant knowledge gap and a promising frontier for research[4].

This technical guide provides a comprehensive framework for investigating the biological activity of this compound in plant growth regulation. It is designed to equip researchers, scientists, and drug development professionals with the necessary background, hypothetical frameworks, and detailed experimental protocols to explore its mechanism of action. The content herein is based on established principles of plant physiology and phytopharmacology, offering a structured approach to a nascent field of study.

Hypothesized Mechanisms of Action

Given the limited specific data on this compound, we can propose several plausible mechanisms of action based on the known functions of endogenous plant hormones and other growth regulators. These hypotheses provide a foundation for the experimental designs detailed later in this guide. This compound could potentially:

-

Interfere with Auxin Signaling or Transport: Auxins are critical for cell elongation, apical dominance, and root development. This compound might act as an auxin antagonist, blocking its receptors, or inhibit its polar transport, leading to stunted growth.

-

Modulate Cytokinin Activity: Cytokinins promote cell division and shoot growth while inhibiting root growth. This compound could either mimic cytokinin activity, leading to increased shoot proliferation and reduced root systems, or inhibit cytokinin signaling, resulting in the opposite phenotype.

-

Inhibit Gibberellin (GA) Biosynthesis or Signaling: Gibberellins are crucial for seed germination, stem elongation, and flowering. Inhibition of GA pathways by this compound could explain a dwarf phenotype in treated plants.

-

Act as an Abscisic Acid (ABA) Agonist: ABA is a key hormone in stress responses and can inhibit growth. This compound might mimic ABA, leading to growth inhibition and potentially enhanced stress tolerance.

-

Disrupt Ethylene Synthesis or Perception: Ethylene is involved in fruit ripening, senescence, and stress responses, and can inhibit cell expansion. This compound could potentially stimulate ethylene production or signaling.

Quantitative Data on Plant Growth Parameters (Illustrative Examples)

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on plant growth. These are intended to serve as examples of the types of data researchers should aim to collect.

Table 1: Dose-Response Effect of this compound on Arabidopsis thaliana Seedling Growth

| This compound Concentration (µM) | Primary Root Length (mm) ± SD | Shoot Fresh Weight (mg) ± SD |

| 0 (Control) | 25.4 ± 2.1 | 15.2 ± 1.8 |

| 1 | 22.1 ± 1.9 | 14.8 ± 1.5 |

| 10 | 15.8 ± 1.5 | 12.1 ± 1.3 |

| 50 | 8.2 ± 0.9 | 9.5 ± 1.1 |

| 100 | 3.1 ± 0.4 | 6.3 ± 0.7 |

Table 2: Effect of this compound on Endogenous Hormone Levels in Zea mays Seedlings

| Treatment (10 µM this compound) | Indole-3-acetic Acid (IAA) (ng/g FW) | trans-Zeatin (ng/g FW) | Gibberellin A3 (GA3) (ng/g FW) |

| Control | 85.3 | 2.5 | 12.7 |

| This compound | 42.1 | 2.3 | 5.8 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols that can be adapted for studying the effects of this compound.

Protocol 1: In Vitro Seed Germination and Seedling Growth Assay

-

Sterilization: Surface sterilize seeds of the target plant species (e.g., Arabidopsis thaliana) using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile distilled water.

-

Plating: Prepare Murashige and Skoog (MS) agar plates containing varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). A stock solution of this compound in DMSO should be used, with the final DMSO concentration kept below 0.1% in all plates, including the control.

-

Stratification and Growth: Place the sterilized seeds on the prepared plates. Cold-stratify the plates at 4°C for 48 hours in the dark to synchronize germination. Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

-

Data Collection: After a set period (e.g., 7-10 days), measure primary root length, count the number of lateral roots, and determine shoot fresh weight.

Protocol 2: Root and Shoot Elongation Assay in Hydroponics

-

Seedling Germination: Germinate seeds on sterile filter paper moistened with distilled water.

-

Transfer to Hydroponics: Once seedlings have developed a primary root and cotyledons, transfer them to a hydroponic system containing a nutrient solution (e.g., Hoagland's solution).

-

Treatment Application: After an acclimation period of 2-3 days, add this compound to the hydroponic solution at the desired concentrations.

-

Growth Measurement: Measure root and shoot length at regular intervals (e.g., every 24 hours) for a period of 5-7 days. Calculate the growth rate for each treatment.

Protocol 3: Quantification of Endogenous Phytohormones by LC-MS/MS

-

Plant Material Treatment: Grow plants in a controlled environment (soil or hydroponics) and treat them with a specific concentration of this compound or a control solution.

-

Tissue Harvesting: After the treatment period, harvest root and shoot tissues separately, flash-freeze them in liquid nitrogen, and store them at -80°C.

-

Hormone Extraction: Homogenize the frozen tissue and extract phytohormones using an appropriate solvent (e.g., 80% methanol with internal standards).

-

Purification: Purify the extracts using solid-phase extraction (SPE) columns to remove interfering compounds.

-

LC-MS/MS Analysis: Analyze the purified extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify different phytohormones.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate hypothetical signaling pathways and experimental workflows for studying this compound.

Caption: Hypothetical signaling cascade for this compound in a plant cell.

Caption: A structured workflow for this compound research.

Caption: Logical flow from hypothesis to expected experimental outcomes.

Conclusion and Future Directions

This compound presents a compelling opportunity for the discovery of novel plant growth regulators. Its potency is recognized, yet the specifics of its biological activity remain an open field for investigation. This guide offers a structured and comprehensive approach for researchers to begin to unravel the mechanisms by which this compound influences plant growth and development.

Future research should focus on a multi-faceted approach, combining physiological, molecular, and genetic techniques. Identifying the direct molecular target(s) of this compound through techniques such as affinity chromatography or genetic screens for resistant mutants will be a critical step in fully elucidating its mode of action. Such discoveries will not only advance our fundamental understanding of plant biology but also pave the way for the rational design of new and effective agrochemicals.

References

Stereoselective Synthesis of (-)-Deacetylanisomycin: A Technical Guide for Researchers

An in-depth examination of key stereoselective strategies for the synthesis of (-)-Deacetylanisomycin, a crucial pyrrolidine alkaloid for research purposes. This guide provides a comparative analysis of synthetic routes starting from L-threose, D-tyrosine, and L-tartaric acid, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in drug development and scientific investigation.

(-)-Deacetylanisomycin, a member of the pyrrolidine alkaloid family, is a compound of significant interest in biomedical research due to its biological activities, which include potential antitumor and antiviral properties. Its stereochemically rich structure, featuring three contiguous chiral centers, presents a considerable challenge for synthetic chemists. This technical guide details established stereoselective synthetic pathways to obtain the optically pure enantiomer, (-)-deacetylanisomycin, providing researchers with the necessary information for its preparation in a laboratory setting.

Comparative Overview of Synthetic Strategies

Three primary chiral pool starting materials have been successfully employed for the stereoselective synthesis of (-)-Deacetylanisomycin: L-threose, D-tyrosine, and L-tartaric acid. Each approach offers distinct advantages and challenges in terms of step economy, overall yield, and the complexity of the synthetic transformations.

| Starting Material | Key Transformations | Overall Yield | Number of Steps | Reference |

| L-threose | Formation of N-benzylimine, Grignard addition, Cyclization | 54% | 5 | [1] |

| D-tyrosine | Iodoamidation, Woodward-Prevost reaction | Not explicitly stated for (-)-Deacetylanisomycin | Multiple Steps | [2][3] |

| L-tartaric acid | Formation of N-benzyl tartarimide, Grignard reaction, Reduction | Not explicitly stated | Multiple Steps | [4] |

Synthetic Pathway from L-Threose

This highly efficient route provides (-)-Deacetylanisomycin in a concise five-step sequence with a commendable overall yield of 54%.[1] The synthesis commences with the readily available L-threose derivative and proceeds through a series of stereocontrolled reactions.

Experimental Workflow: Synthesis from L-Threose

References

Total Synthesis of Deacetylanisomycin and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylanisomycin is a naturally occurring pyrrolidine antibiotic and a potent protein synthesis inhibitor. As the deacetylated analogue of anisomycin, it shares a similar mechanism of action, targeting the peptidyl transferase center of the 60S ribosomal subunit, thereby inhibiting peptide bond formation. Beyond its role in protein synthesis inhibition, this compound and its parent compound, anisomycin, are known to activate stress-activated protein kinases (SAPKs), such as JNK and p38 MAPK, implicating them in various cellular signaling pathways related to stress, apoptosis, and inflammation.[1][2][3][4] This dual activity makes this compound and its analogues compelling targets for total synthesis and further investigation in drug discovery and development.

This technical guide provides an overview of the synthetic approaches toward this compound and its analogues, and details its mechanism of action through relevant signaling pathways.

Synthetic Strategies for this compound

The asymmetric synthesis of this compound has been approached through various strategies, primarily utilizing chiral pool starting materials to establish the required stereochemistry. While detailed experimental protocols from peer-reviewed literature are essential for replication, this guide outlines the key conceptual approaches that have been reported.

Synthesis from Tartaric Acid

One of the prominent strategies for the enantioselective synthesis of (-)-deacetylanisomycin employs (+)-tartaric acid as a chiral starting material. This approach leverages the inherent stereochemistry of tartaric acid to construct the pyrrolidine core with the correct absolute configuration. A concise synthesis has been achieved through the stereocontrolled reductive alkylation of a protected trihydroxynitrile derived from tartaric acid.[5] The resulting aminotriol is then selectively O-mesylated on the primary hydroxyl group, which facilitates an in-situ cyclization to furnish the target molecule.

Synthesis from L-Threose

Another successful enantioselective total synthesis of (-)-deacetylanisomycin commences from L-threose. A key step in this synthetic route is the highly diastereoselective nucleophilic addition of a Grignard reagent to a nitrone derived from L-threose. This reaction proceeds with complete diastereofacial selectivity, effectively setting one of the key stereocenters of the molecule. This approach has been reported to achieve the synthesis in six steps with a notable overall yield.

Due to the limitations of not having access to the full text of scientific articles, detailed experimental protocols and quantitative data such as reaction yields and spectroscopic data for the synthesis of this compound and its analogues could not be compiled into tabular format. Access to primary literature is recommended for researchers seeking to replicate or adapt these synthetic routes.

Biological Activity and Signaling Pathways

This compound's biological activity stems from its ability to interfere with protein synthesis and modulate cellular stress responses.

Inhibition of Protein Synthesis

This compound, like its parent compound anisomycin, is a potent inhibitor of eukaryotic protein synthesis. It binds to the 60S ribosomal subunit and specifically targets the peptidyl transferase center (PTC). The PTC is responsible for catalyzing the formation of peptide bonds between amino acids during translation. By binding to the PTC, this compound obstructs the accommodation of aminoacyl-tRNA at the A-site, thereby preventing peptide bond formation and halting protein elongation.

Activation of Stress-Activated Protein Kinase (SAPK) Pathways

Beyond its effects on protein synthesis, anisomycin and by extension this compound, are potent activators of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This activation is a component of the ribotoxic stress response, which is triggered by ribosomal damage or inhibition. The activation of these pathways can lead to a variety of cellular outcomes, including apoptosis, inflammation, and differentiation, depending on the cellular context and the duration of the stimulus.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activities. The total synthesis of this compound and its analogues provides a platform for further structure-activity relationship studies and the development of novel therapeutic agents. While this guide provides a high-level overview of the synthetic strategies and biological mechanisms, researchers are encouraged to consult the primary scientific literature for detailed experimental procedures and further in-depth analysis. The dual mechanism of action, involving both protein synthesis inhibition and modulation of key signaling pathways, underscores the potential of this compound derivatives in various therapeutic areas, including oncology and inflammatory diseases.

References

Deacetylanisomycin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Deacetylanisomycin, covering its chemical identity, known biological activities, and relevant experimental contexts.

This compound is recognized as the foundational structure for a class of dihydroxypyrrolidines produced by various Streptomyces species. While its parent compound, Anisomycin, is a potent inhibitor of protein synthesis, this compound is considered inactive in this regard. However, it has been identified as a potent regulator of plant growth, although the extent of its pharmacological activity remains an area of limited research.[1] This guide synthesizes the available technical information on this compound, providing a valuable resource for its study and potential applications.

Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is crucial for research and development. This compound is registered under the CAS number 27958-06-1.[2][3][4][5] A comprehensive list of its synonyms and identifiers is provided in the table below to facilitate accurate database searches and material sourcing.

| Identifier Type | Identifier |

| CAS Number | 27958-06-1 |

| Chemical Name | (2R,3S,4S)-2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol |

| Synonyms | (-)-Deacetylanisomycin, Anisomycin, deacetyl-, this compound from Streptomyces*griseolus, SA 3097d1, UNII-97W54EY1WU |

| Molecular Formula | C12H17NO3 |

| Molecular Weight | 223.27 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for experimental design, including solvent selection and concentration calculations.

| Property | Value |

| Melting Point | 176-178 °C |

| SMILES | COC1=CC=C(C=C1)C[C@@H]2--INVALID-LINK--O">C@@HO |

| InChI | InChI=1S/C12H17NO3/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10/h2-5,10-15H,6-7H2,1H3/t10-,11+,12+/m1/s1 |

Biological Activity: A Comparative Overview

This compound's biological activity is primarily characterized by its role as a plant growth regulator. In contrast to its parent compound, Anisomycin, it is reported to be an inactive derivative concerning protein synthesis inhibition.

| Compound | Primary Biological Activity | Reported Potency |

| This compound | Plant Growth Regulator | Potent |

| Anisomycin | Protein Synthesis Inhibitor | Potent |

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following are detailed methodologies for key experiments relevant to the study of a potential plant growth regulator. These protocols can be adapted for the investigation of this compound.

Protocol 1: Plant Tissue Culture for Callus Induction

This protocol outlines a general procedure for inducing callus formation from plant explants, a fundamental technique in plant biology to study the effects of growth regulators.

Materials:

-

Murashige and Skoog (MS) medium

-

Sucrose

-

Agar

-

Plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D), Kinetin)

-

Plant explants (e.g., leaf discs, stem segments)

-

Sterile petri dishes

-

Sterile water

-

70% Ethanol

-

Bleach solution (e.g., 10% commercial bleach)

-

Laminar flow hood

-

Incubator with controlled light and temperature

Procedure:

-

Explant Sterilization:

-

Excise explants from a healthy source plant.

-

Wash the explants under running tap water for 15-20 minutes.

-

In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.

-

Transfer the explants to a bleach solution for 10-15 minutes with gentle agitation.

-

Rinse the explants 3-5 times with sterile distilled water.

-

-

Culture Initiation:

-

Prepare MS medium supplemented with appropriate concentrations of plant growth regulators. A common starting point for callus induction is a combination of an auxin (e.g., 2,4-D) and a cytokinin (e.g., Kinetin).

-

Adjust the pH of the medium to 5.7-5.8 before autoclaving.

-

Dispense the sterile medium into petri dishes.

-

Place the sterilized explants onto the surface of the solidified medium.

-

Seal the petri dishes with parafilm.

-

-

Incubation and Observation:

-

Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.

-

Observe the explants regularly for signs of callus formation, typically within 2-4 weeks.

-

Subculture the developing callus onto fresh medium every 3-4 weeks to maintain growth.

-

Protocol 2: Root Elongation Assay

This assay is a standard method to quantify the effect of a substance on plant root growth.

Materials:

-

Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce)

-

Agar

-

Plant nutrient solution (e.g., half-strength MS medium)

-

This compound stock solution

-

Sterile petri dishes

-

Growth chamber

Procedure:

-

Seed Sterilization and Germination:

-

Surface sterilize seeds as described in Protocol 1.

-

Plate the sterile seeds on agar-solidified, hormone-free nutrient medium.

-

Vernalize the seeds at 4°C for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C for germination.

-

-

Treatment Application:

-

Prepare nutrient agar plates containing a range of concentrations of this compound. A vehicle control (solvent only) should be included.

-

After 4-5 days of germination, transfer seedlings of uniform size to the treatment plates.

-

-

Data Collection and Analysis:

-

Incubate the plates vertically in the growth chamber to allow roots to grow along the surface of the agar.

-

After a set period (e.g., 5-7 days), scan the plates.

-

Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

-

Calculate the average root length for each treatment and compare it to the control to determine the effect of this compound on root elongation.

-

Potential Signaling Pathways and Experimental Workflow

As a plant growth regulator, this compound likely interacts with established plant hormone signaling pathways. While its specific targets are unknown, a general understanding of these pathways provides a framework for future research.

References

- 1. edaegypt.gov.eg [edaegypt.gov.eg]

- 2. This compound FROM STREPTOMYCES*GRISEOLUS CAS#: 27958-06-1 [chemicalbook.com]

- 3. This compound|CAS 27958-06-1|DC Chemicals [dcchemicals.com]

- 4. This compound | CAS 27958-06-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | C12H17NO3 | CID 11790817 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding the Ribosome-Binding Site of Deacetylanisomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylanisomycin is a member of the anisomycin family of antibiotics, known for their potent inhibition of protein synthesis in eukaryotic organisms. By targeting the ribosome, the cellular machinery responsible for translating mRNA into protein, this compound and its analogs serve as critical tools in molecular biology research and as potential scaffolds for therapeutic development. This technical guide provides a comprehensive overview of the ribosome-binding site of this compound, detailing its mechanism of action, the experimental protocols used to elucidate its binding characteristics, and the structural basis of its interaction with the ribosome.

While specific high-resolution structural and quantitative binding data for this compound are limited in publicly available literature, its close structural and functional similarity to anisomycin allows for a detailed understanding of its ribosomal binding site. This guide will leverage the extensive research on anisomycin to infer the binding properties of this compound, while also outlining the methodologies to obtain specific data for this compound.

Mechanism of Action: Targeting the Peptidyl Transferase Center

This compound, like anisomycin, inhibits the peptidyl transferase reaction, a critical step in the elongation phase of protein synthesis. This inhibition occurs within the Peptidyl Transferase Center (PTC) of the large ribosomal subunit (60S in eukaryotes).

Key Interaction Points:

-

A-Site Binding: this compound binds to the A-site (aminoacyl-tRNA site) of the PTC. This binding pocket is also where the aminoacyl moiety of the incoming tRNA docks.

-

Competitive Inhibition: By occupying the A-site, this compound competitively inhibits the binding of the aminoacyl-tRNA, thereby preventing the formation of a peptide bond.

-

Interaction with 28S rRNA: The binding is primarily mediated by interactions with specific nucleotides of the 28S ribosomal RNA (in eukaryotes), which forms the catalytic core of the PTC.

The following diagram illustrates the inhibitory action of this compound on the ribosome.

Quantitative Data on Ribosome Binding

Table 1: Inhibition of Protein Synthesis

| Compound | Assay System | IC50 (µM) | Reference Organism |

| This compound | Data not available | Data not available | Data not available |

| Anisomycin | Rabbit Reticulocyte Lysate | ~1 | Oryctolagus cuniculus |

| Anisomycin | Yeast Cell-Free System | ~0.5 | Saccharomyces cerevisiae |

Table 2: Ribosome Binding Affinity

| Compound | Method | Dissociation Constant (Kd) (µM) | Ribosome Source |

| This compound | Data not available | Data not available | Data not available |

| Anisomycin | Crystallography Soak | >1 (for resistant mutant) | Haloarcula marismortui[1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the ribosome-binding site of inhibitors like this compound.

In Vitro Translation Inhibition Assay

This assay measures the concentration-dependent inhibition of protein synthesis in a cell-free system.

Objective: To determine the IC50 value of this compound.

Materials:

-

Rabbit Reticulocyte Lysate (commercially available)[2][3][4][5]

-

Amino acid mixture (containing [35S]-methionine)

-

mRNA template (e.g., luciferase mRNA)

-

This compound stock solution (in DMSO or ethanol)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture (with [35S]-methionine), and the mRNA template.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

-

Precipitation: Stop the reaction by adding a solution of NaOH and H2O2. Precipitate the newly synthesized, radiolabeled proteins by adding cold 10% TCA.

-

Washing: Pellet the precipitated proteins by centrifugation. Wash the pellet with 5% TCA and then with acetone to remove unincorporated [35S]-methionine.

-

Quantification: Resuspend the protein pellet in a suitable buffer and add scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces protein synthesis by 50%.

The workflow for this assay is depicted in the following diagram.

Toeprinting Assay

This primer extension inhibition assay identifies the specific site on the mRNA where the ribosome stalls in the presence of an inhibitor.

Objective: To map the precise location of this compound-induced ribosome stalling.

Materials:

-

In vitro transcription/translation coupled system (e.g., PURE system)

-

DNA template with a T7 promoter encoding a specific mRNA

-

Reverse transcriptase

-

Fluorescently or radioactively labeled DNA primer complementary to the 3' end of the mRNA

-

Deoxynucleotide triphosphates (dNTPs)

-

Dideoxynucleotide triphosphates (ddNTPs) for sequencing ladder

-

Urea-polyacrylamide gel

Protocol:

-

In Vitro Translation: Set up a coupled transcription/translation reaction with the DNA template. Add this compound to the reaction to induce ribosome stalling. Include a control reaction without the inhibitor.

-

Primer Annealing: Add the labeled primer to the reaction and anneal it to the mRNA.

-

Primer Extension: Add reverse transcriptase and dNTPs to initiate cDNA synthesis. The reverse transcriptase will extend the primer until it encounters the stalled ribosome, creating a "toeprint" of a specific length.

-

Sequencing Ladder: In parallel, perform Sanger sequencing reactions using the same primer and template with the addition of ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) in separate tubes to generate a size ladder.

-

Gel Electrophoresis: Denature the cDNA products from the toeprinting and sequencing reactions and separate them on a high-resolution urea-polyacrylamide gel.

-

Analysis: Visualize the labeled cDNA fragments. The position of the toeprint band relative to the sequencing ladder indicates the precise nucleotide on the mRNA where the leading edge of the ribosome is stalled. For PTC inhibitors, this is typically 15-18 nucleotides downstream of the codon in the P-site.

The logical flow of the toeprinting assay is shown below.

Fluorescence Polarization (FP) Competition Assay

This assay can be used to determine the binding affinity (Kd) of an unlabeled compound by measuring its ability to displace a fluorescently labeled probe from the ribosome.

Objective: To determine the dissociation constant (Kd) of this compound for the ribosome.

Materials:

-

Purified ribosomes (e.g., from E. coli or rabbit reticulocytes)

-

A fluorescently labeled probe known to bind to the PTC A-site (e.g., a fluorescent derivative of a known A-site binder)

-

This compound stock solution

-

Binding buffer

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Assay Setup: In a microplate, add the purified ribosomes and the fluorescently labeled probe at a concentration below its Kd to ensure a significant portion is bound.

-

Competitor Addition: Add increasing concentrations of unlabeled this compound to the wells.

-

Incubation: Incubate the plate at a constant temperature to allow the binding to reach equilibrium.

-

FP Measurement: Measure the fluorescence polarization in each well. The displacement of the fluorescent probe by this compound will cause a decrease in the FP signal as the smaller, unbound probe tumbles more rapidly in solution.

-

Data Analysis: Plot the change in fluorescence polarization against the concentration of this compound. Fit the data to a competition binding equation to calculate the IC50, which can then be converted to the Ki (and thus Kd) for this compound.

The principle of the fluorescence polarization competition assay is illustrated below.

References

Deacetylanisomycin: A Tool for Dissecting Cellular Stress Signaling and Protein Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deacetylanisomycin (DAM) , a close structural analog of the well-studied protein synthesis inhibitor anisomycin, serves as a critical control and investigative tool in fundamental cell biology. While often described as an "inactive derivative" of anisomycin, its dramatically reduced potency in inhibiting protein synthesis makes it an invaluable resource for delineating the specific cellular effects of its parent compound and for probing the intricacies of the ribotoxic stress response. This guide provides a comprehensive overview of DAM's known biological activities, its comparative pharmacology with anisomycin, and detailed protocols for its application in research settings.

Core Concepts: The Significance of the Acetyl Group

This compound is structurally identical to anisomycin, save for the absence of an acetyl group at the 3-position of the pyrrolidine ring. This seemingly minor modification has profound consequences for its biological activity. Structure-activity relationship studies have demonstrated that the 3-acetoxy group is crucial for potent inhibition of the peptidyl transferase center on the 80S ribosome. Its removal in this compound leads to a significant reduction in protein synthesis inhibition.[1][2] This key difference is what positions DAM as an excellent negative control in experiments investigating the downstream consequences of protein synthesis inhibition by anisomycin.

While DAM exhibits significantly lower activity in blocking translation, it is important to consider that at high concentrations, it may still elicit cellular responses. However, its primary utility lies in its ability to help researchers distinguish between cellular events triggered by potent protein synthesis inhibition versus other potential off-target effects of anisomycin or the activation of stress signaling pathways through mechanisms not solely dependent on ribosome stalling.

Data Summary: Comparative Biological Activity

The following tables summarize the known quantitative data for this compound, primarily in comparison to anisomycin, to highlight its distinct pharmacological profile.

| Compound | Target | Mechanism of Action | Reported IC50 / Effective Concentration | Cell Line(s) |

| This compound | Peptidyl Transferase Center (80S Ribosome) | Weak inhibitor of protein synthesis | Not widely reported; significantly higher than anisomycin | Not specified |

| Anisomycin | Peptidyl Transferase Center (80S Ribosome) | Potent inhibitor of protein synthesis | nM to low µM range for protein synthesis inhibition; 0.1-10 µg/mL for stress kinase activation | Various, including HEK293, HeLa, U87 |

| Biological Process | This compound Activity | Anisomycin Activity |

| Protein Synthesis Inhibition | Very Low / Negligible at standard concentrations | High |

| Ribotoxic Stress Response Activation | Weak or requires high concentrations | Potent activator |

| JNK/p38 MAPK Activation | Weak or requires high concentrations | Potent activator |

| Apoptosis Induction | Not a primary inducer at low concentrations | Induces apoptosis in various cell lines, often in a p38 MAPK-dependent manner[3] |

Signaling Pathways: The Ribotoxic Stress Response

Anisomycin is a classical inducer of the ribotoxic stress response, a cellular signaling cascade initiated by damage or inhibition of the ribosome.[4] This response is characterized by the rapid activation of mitogen-activated protein kinases (MAPKs), particularly JNK and p38.[5] this compound, due to its weak interaction with the ribosome, is a poor activator of this pathway compared to anisomycin. This differential activity allows researchers to investigate which downstream cellular events are a direct consequence of ribotoxic stress signaling versus those that may be triggered by other mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound can be used as a crucial negative control to study the effects of anisomycin.

In Vitro Protein Synthesis Inhibition Assay

This protocol is designed to compare the protein synthesis inhibitory activity of this compound and anisomycin.

a. Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Anisomycin (stock solution in DMSO)

-

[³⁵S]-Methionine/Cysteine mix

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

b. Procedure:

-

Seed cells in a multi-well plate and grow to 70-80% confluency.

-

Prepare serial dilutions of this compound and anisomycin in complete medium. A suggested starting range for DAM would be 10-1000 fold higher than for anisomycin.

-

Remove the culture medium and wash the cells with PBS.

-

Add the medium containing the different concentrations of DAM or anisomycin to the cells and incubate for 30 minutes. Include a DMSO vehicle control.

-

Add [³⁵S]-Methionine/Cysteine mix to each well and incubate for an additional 30-60 minutes.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells and precipitate the protein using TCA.

-

Wash the protein pellets with ethanol and then solubilize them.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of protein synthesis inhibition against the drug concentration to determine the IC50 values.

Western Blot Analysis of JNK and p38 Activation

This protocol allows for the assessment of DAM's ability to induce the ribotoxic stress response by measuring the phosphorylation of JNK and p38 MAPKs.

a. Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Anisomycin (positive control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

b. Procedure:

-

Treat cells with various concentrations of this compound or a known activating concentration of anisomycin (e.g., 10 µg/mL) for a specified time (e.g., 30-60 minutes).

-

Wash cells with ice-cold PBS and lyse them.

-

Determine protein concentration of the lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein for JNK and p38.

Cell Viability and Apoptosis Assays

These assays can determine if this compound, at concentrations that do not significantly inhibit protein synthesis, can still affect cell viability or induce apoptosis, providing a comparison to the known effects of anisomycin.

a. Materials:

-

Cell line of interest

-

This compound and Anisomycin

-

MTT or other cell viability assay kit

-

Annexin V-FITC/Propidium Iodide apoptosis detection kit

-

Flow cytometer

b. Procedure for Cell Viability (MTT Assay):

-

Seed cells in a 96-well plate.

-

Treat with a range of concentrations of DAM and anisomycin for 24-72 hours.

-

Add MTT reagent and incubate.

-

Add solubilization solution and read the absorbance.

-

Calculate the percentage of cell viability relative to the vehicle control.

c. Procedure for Apoptosis (Annexin V/PI Staining):

-

Treat cells with DAM or anisomycin for a desired time period.

-

Harvest and wash the cells.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is more than just an inactive analog of anisomycin; it is a precision tool for cell biologists. Its significantly attenuated ability to inhibit protein synthesis allows for the deconvolution of cellular responses to ribosome inhibition and stress. By using this compound in parallel with anisomycin, researchers can confidently attribute specific cellular phenomena, such as the activation of JNK/p38 signaling or the induction of apoptosis, to the potent activity of anisomycin at the ribosome. This comparative approach is essential for the accurate interpretation of data in studies of protein synthesis, stress signaling, and cell fate determination. As our understanding of these fundamental processes deepens, the strategic use of molecules like this compound will continue to be indispensable for rigorous and insightful cell biology research.

References

- 1. mdpi.com [mdpi.com]

- 2. Systematic Exploration of Functional Group Relevance for Anti-Leishmanial Activity of Anisomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The protein synthesis inhibitor anisomycin induces macrophage apoptosis in rabbit atherosclerotic plaques through p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Deacetylanisomycin: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylanisomycin (DAM) is a derivative of anisomycin, a pyrrolidine antibiotic isolated from Streptomyces species. Anisomycin and its analogs are known inhibitors of protein synthesis and potent activators of stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1] These signaling pathways are critically involved in cellular stress responses, apoptosis, and inflammation.[2][3] This document provides detailed protocols for the experimental use of this compound in cell culture, with a focus on assessing its cytotoxic effects and understanding its mechanism of action.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The following protocols and data are largely based on the known activities of its close analog, anisomycin. Researchers should use this information as a starting point and optimize the conditions for their specific cell lines and experimental setups.

Mechanism of Action

This compound, like anisomycin, is believed to exert its biological effects primarily through two mechanisms:

-

Inhibition of Protein Synthesis: It binds to the 60S ribosomal subunit, interfering with peptidyl transferase activity and thereby inhibiting the elongation step of protein synthesis.[4]

-

Activation of Stress-Activated Protein Kinases (SAPKs): DAM is a potent agonist of the JNK and p38 MAPK signaling cascades.[2] Activation of these pathways can lead to various cellular outcomes, including the induction of apoptosis.

Quantitative Data Summary

While specific IC50 values for this compound are not widely reported, the following table provides a template for how to present such data once determined. The values for the related compound, anisomycin, can vary widely depending on the cell line and the duration of treatment.

Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| e.g., HeLa | Cervical Cancer | 24 | Determine Experimentally | |

| e.g., MCF-7 | Breast Cancer | 24 | Determine Experimentally | |

| e.g., A549 | Lung Cancer | 48 | Determine Experimentally | |

| e.g., Jurkat | T-cell Leukemia | 48 | Determine Experimentally |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by this compound and a general workflow for its investigation in cell culture.

Caption: this compound signaling pathway leading to apoptosis.

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

This compound (DAM) stock solution (e.g., 10 mM in DMSO)

-

Mammalian cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of DAM in complete medium. A suggested starting range, based on anisomycin, is 0.01 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the DAM dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest DAM concentration).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking for 5-10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability versus the log of the DAM concentration and fitting the data to a sigmoidal dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound (DAM)

-

Cell line of interest

-

6-well tissue culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treat cells with DAM at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

-

Cell Harvesting:

-

For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then trypsinize the attached cells. Combine the collected medium and the trypsinized cells.

-

For suspension cells, collect the cells directly.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Annexin V-FITC is typically detected in the FL1 channel, and PI in the FL2 channel.

-

Set up compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Western Blot Analysis for JNK and p38 Activation

This protocol is for detecting the phosphorylation of JNK and p38, which indicates their activation, in response to DAM treatment.

Materials:

-

This compound (DAM)

-

Cell line of interest

-

6-well tissue culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed and treat cells with DAM as described in the apoptosis assay protocol. A shorter treatment time (e.g., 30 minutes to 6 hours) may be optimal for detecting kinase phosphorylation.

-

Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. An increase in the ratio of phosphorylated to total JNK and p38 indicates activation of these pathways.

-

References

- 1. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Complete inhibition of anisomycin and UV radiation but not cytokine induced JNK and p38 activation by an aryl-substituted dihydropyrrolopyrazole quinoline and mixed lineage kinase 7 small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols: Investigating Cancer Cell Apoptosis with Deacetylanisomycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the apoptotic effects of Deacetylanisomycin on cancer cells. The protocols outlined below detail the methodologies for key experiments to elucidate the compound's mechanism of action, including its effects on cell viability, apoptosis induction, cell cycle progression, and key signaling pathways.

Introduction to this compound and Cancer Cell Apoptosis

This compound is a derivative of Anisomycin, a known protein synthesis inhibitor that also activates stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][2][3][4] Anisomycin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The proposed mechanism of action for this compound-induced apoptosis is through the activation of the JNK signaling pathway, modulation of the Bcl-2 family of proteins, and subsequent activation of executioner caspases, leading to programmed cell death.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values) in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound need to be experimentally determined for a panel of cancer cell lines to assess its cytotoxic potential. The following table provides a template for presenting such data.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| HeLa | Cervical Carcinoma | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| A549 | Lung Carcinoma | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| HT-29 | Colorectal Adenocarcinoma | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| U-87 MG | Glioblastoma | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined |

Note: The IC50 values should be determined using a cell viability assay such as the MTT assay.

Key Signaling Pathways

This compound-Induced Apoptosis Signaling Pathway

This compound is hypothesized to induce apoptosis through the activation of the intrinsic pathway, mediated by the JNK signaling cascade and regulation of the Bcl-2 family of proteins.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This compound and Cell Cycle Regulation